molecular formula C16H14BrNO3 B13497629 Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B13497629
M. Wt: 348.19 g/mol
InChI Key: ONQMVCXFZQUADR-UHFFFAOYSA-N
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Description

Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of a bromine atom at the 7th position and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-bromophenol and benzyl chloroformate.

    Acylation: The 2-amino-5-bromophenol undergoes acylation with benzyl chloroformate in the presence of a base such as sodium carbonate to form the intermediate benzyl 2-amino-5-bromophenyl carbonate.

    Cyclization: The intermediate then undergoes intramolecular cyclization in the presence of a suitable catalyst, such as triethylamine, to form benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Products: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Hydrolysis Products: Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylic acid.

Scientific Research Applications

Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: Similar structure but contains a sulfur atom instead of oxygen.

    6-Bromo-2H-benzo[b][1,4]oxazine: Similar structure but with different substitution patterns.

    7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Contains a nitrogen atom in the ring structure.

Uniqueness

Benzyl 7-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is unique due to the presence of the benzyl group and the specific substitution pattern

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

benzyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C16H14BrNO3/c17-13-6-7-14-15(10-13)20-9-8-18(14)16(19)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

ONQMVCXFZQUADR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1C(=O)OCC3=CC=CC=C3)C=CC(=C2)Br

Origin of Product

United States

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